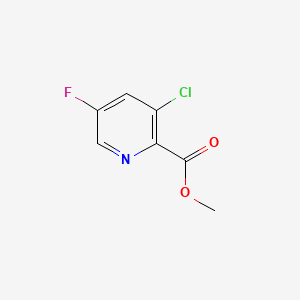

Methyl 3-chloro-5-fluoropyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

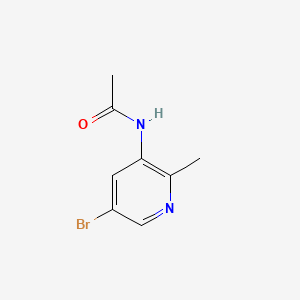

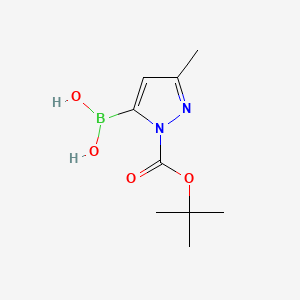

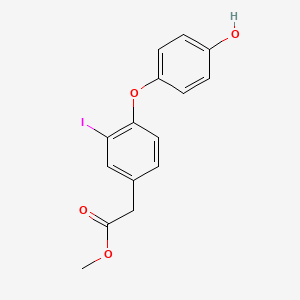

Methyl 3-chloro-5-fluoropyridine-2-carboxylate (MFC) is an organic compound with a wide range of applications in the scientific research field. It is a halogenated pyridine derivative with a methyl group attached to the nitrogen atom. MFC is a useful reagent for synthetic organic chemistry, as well as a valuable tool for studying the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Synthesis Techniques

Methyl 3-chloro-5-fluoropyridine-2-carboxylate serves as a fundamental intermediate in various synthesis processes. For example, it undergoes oxidation, nitration, and reduction steps to produce complex compounds like methyl 4-amino-3-methylpyridine-2-carboxylate, showcasing the adaptability of pyridine derivatives in synthesis pathways (Shi Qunfeng et al., 2012).

Chemoselective Functionalization

The chemoselective functionalization of similar pyridine compounds demonstrates the precision with which specific atoms within the molecule can be modified. For example, 5-bromo-2-chloro-3-fluoropyridine undergoes catalytic amination, resulting in the exclusive substitution of the bromide, illustrating the precise control achievable in reactions involving halogen-substituted pyridines (Bryan W. Stroup et al., 2007).

Applications in Material Science

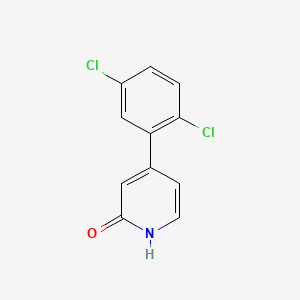

Soft Contact Lens Material

Compounds like 3-chloropyridine-4-carboxylic acid and 3-fluoropyridine-4-carboxylic acid, structurally related to methyl 3-chloro-5-fluoropyridine-2-carboxylate, have been investigated for their potential in improving the physical properties of soft contact lenses. These additives contribute to higher wettability and UV-blocking capabilities, indicating the potential of pyridine derivatives in enhancing the performance of ophthalmic materials (Duck-Hyun Kim & A. Sung, 2015).

properties

IUPAC Name |

methyl 3-chloro-5-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGSHNULHUHZKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673248 |

Source

|

| Record name | Methyl 3-chloro-5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-5-fluoropyridine-2-carboxylate | |

CAS RN |

1214387-31-1 |

Source

|

| Record name | Methyl 3-chloro-5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

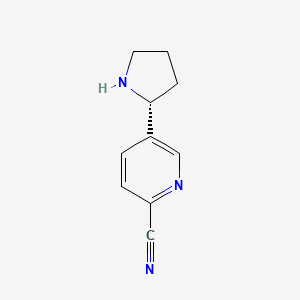

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)